1-(4-Bromo-5-hydroxybenzofuran-3-yl)ethanone
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Overview
Description
1-(4-Bromo-5-hydroxybenzofuran-3-yl)ethanone is an organic compound with the molecular formula C10H7BrO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-5-hydroxybenzofuran-3-yl)ethanone typically involves the bromination of 5-hydroxybenzofuran followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acetylation step .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-5-hydroxybenzofuran-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or alkyl halides (R-X) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 1-(4-bromo-5-oxobenzofuran-3-yl)ethanone, while reduction can produce 1-(5-hydroxybenzofuran-3-yl)ethanone .
Scientific Research Applications
1-(4-Bromo-5-hydroxybenzofuran-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It serves as a probe for studying enzyme activities and metabolic pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-hydroxybenzofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-5-methoxybenzofuran-3-yl)ethanone
- 1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone
- 1-(4-Bromo-5-hydroxybenzothiophene-3-yl)ethanone
Uniqueness
1-(4-Bromo-5-hydroxybenzofuran-3-yl)ethanone is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. For example, the presence of both bromine and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C10H7BrO3 |
---|---|
Molecular Weight |
255.06 g/mol |
IUPAC Name |
1-(4-bromo-5-hydroxy-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C10H7BrO3/c1-5(12)6-4-14-8-3-2-7(13)10(11)9(6)8/h2-4,13H,1H3 |
InChI Key |
MUPOGFWAXKSVHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=COC2=C1C(=C(C=C2)O)Br |
Origin of Product |
United States |
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